molecular formula C25H22N4O2S B394754 7,13-dioxo-9-pyridin-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile

7,13-dioxo-9-pyridin-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile

Cat. No.: B394754
M. Wt: 442.5g/mol
InChI Key: FAGXSGLUEVGTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyridine, thieno, and pyrimidoquinoline moieties

Preparation Methods

The synthesis of 4,8-dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves several steps:

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions.

Chemical Reactions Analysis

4,8-Dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile undergoes various chemical reactions:

Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . Major products formed from these reactions include thienopyrimidine derivatives and various substituted analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,8-dioxo-5-(pyridin-3-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context .

Properties

Molecular Formula

C25H22N4O2S

Molecular Weight

442.5g/mol

IUPAC Name

7,13-dioxo-9-pyridin-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile

InChI

InChI=1S/C25H22N4O2S/c26-12-16-20(14-6-5-11-27-13-14)22-17(8-4-9-18(22)30)29-23(16)28-24(31)21-15-7-2-1-3-10-19(15)32-25(21)29/h5-6,11,13,20H,1-4,7-10H2,(H,28,31)

InChI Key

FAGXSGLUEVGTJU-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC4=C(C(C5=C(N43)CCCC5=O)C6=CN=CC=C6)C#N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC4=C(C(C5=C(N43)CCCC5=O)C6=CN=CC=C6)C#N

Origin of Product

United States

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